Methyl alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetate
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Overview
Description
Methyl alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetate is a chemical compound with the molecular formula C15H22N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetate typically involves the reaction of alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Industrial production methods may also include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
Methyl alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Substituted piperazine derivatives
Scientific Research Applications
Methyl alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Alpha,alpha-dimethyl-4-(4-methyl-1-piperazinyl)benzeneacetic acid
- 1-(1-Methyl-4-piperidinyl)piperazine
- 2-Amino-4-(1-piperidine)pyridine derivatives
Uniqueness
Methyl alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetate is unique due to its specific structural features, such as the presence of both the piperazine ring and the ester functional group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C15H22N2O2 |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
methyl 2-methyl-2-(4-piperazin-1-ylphenyl)propanoate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,14(18)19-3)12-4-6-13(7-5-12)17-10-8-16-9-11-17/h4-7,16H,8-11H2,1-3H3 |
InChI Key |
XTYDXZYWCVNFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N2CCNCC2)C(=O)OC |
Origin of Product |
United States |
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